![molecular formula C11H13NO3 B2945282 1-[(3-Methoxyphenyl)amino]cyclopropane-1-carboxylic acid CAS No. 1252591-26-6](/img/structure/B2945282.png)

1-[(3-Methoxyphenyl)amino]cyclopropane-1-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

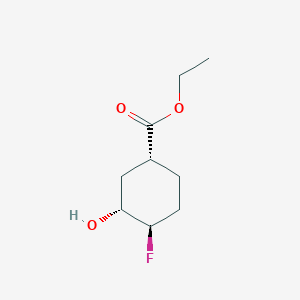

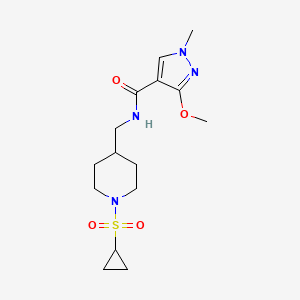

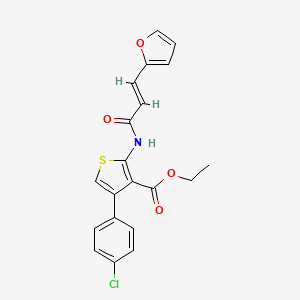

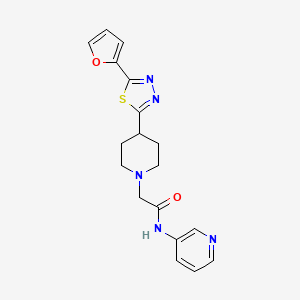

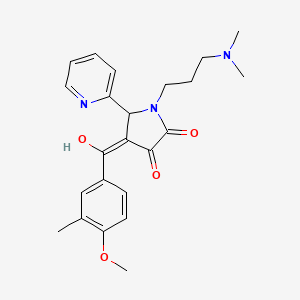

1-[(3-Methoxyphenyl)amino]cyclopropane-1-carboxylic acid is a compound with the linear formula C11H12O3 . It contains a total of 29 bonds; 16 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 three-membered ring, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aromatic secondary amine, 1 hydroxyl group, and 1 aromatic ether .

Molecular Structure Analysis

The molecular structure of this compound includes a three-membered cyclopropane ring and a six-membered aromatic ring . The compound also contains a carboxylic acid group, a secondary amine group, a hydroxyl group, and an aromatic ether group .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the literature, related compounds such as ACC have been studied. ACC, for example, is known to alleviate heat stress damage in marine red algae .Aplicaciones Científicas De Investigación

Ethylene Precursor and Plant Hormone Studies

Research on compounds related to 1-[(3-Methoxyphenyl)amino]cyclopropane-1-carboxylic acid has primarily focused on their role as precursors to ethylene, a vital plant hormone. For instance, the compound 1-aminocyclopropane-1-carboxylic acid (ACC), which is structurally similar to the subject compound, is directly involved in the biosynthesis of ethylene. Ethylene plays a crucial role in various plant processes, including ripening, wilting, and stress responses. The study by Hoffman et al. (1982) identified a major conjugate of ACC, 1-(malonylamino)cyclopropane-1-carboxylic acid, in wheat leaves, highlighting the metabolic pathways of ethylene precursors in plants (Hoffman, Yang, & McKeon, 1982).

Crystal Structure and Antiproliferative Activity

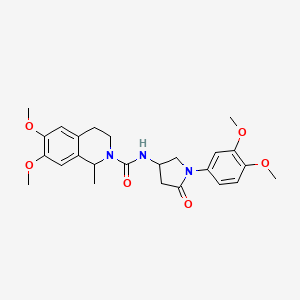

Lu et al. (2021) synthesized a compound with a structure that includes 1-(4-methoxyphenylcarbamoyl)cyclopropane-1-carboxylic acid and demonstrated its antiproliferative activity against cancer cell lines. This research illustrates the potential therapeutic applications of compounds related to this compound in oncology, providing insights into their structural properties and biological activities (Lu, Zhao, Sun, Ji, Huang, & Ge, 2021).

Synthetic Methods and Chemical Properties

Research has also focused on developing synthetic methods for related cyclopropane compounds and studying their chemical properties. For example, Xin-y (2013) developed a high-yield synthetic process for 2-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid, demonstrating the feasibility of large-scale syntheses of such compounds under mild conditions. This work contributes to the understanding of the synthetic pathways and potential industrial applications of cyclopropane derivatives (Xin-y, 2013).

Mecanismo De Acción

Target of Action

It’s structurally similar to 1-aminocyclopropane-1-carboxylic acid (acc), which is known to be a precursor of the plant hormone ethylene .

Mode of Action

Acc, a structurally similar compound, is synthesized from s-adenosyl-l-methionine (sam) by acc synthases (acss) and subsequently oxidized to ethylene by acc oxidases (acos) .

Biochemical Pathways

Acc, a structurally similar compound, is involved in the ethylene biosynthesis pathway . Ethylene regulates a wide range of developmental processes and responses to biotic and abiotic stresses, in part by complex interactions with other phytohormones .

Result of Action

Acc, a structurally similar compound, plays a signaling role independent of the biosynthesis .

Propiedades

IUPAC Name |

1-(3-methoxyanilino)cyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-15-9-4-2-3-8(7-9)12-11(5-6-11)10(13)14/h2-4,7,12H,5-6H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKDZYGSMGLXCTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC2(CC2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[5-Butylsulfanyl-4-(4-chlorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2945199.png)

![2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B2945203.png)

![N-(2-(diethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2945206.png)

![(R)-4-(10-Hydroxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamido)butanoic acid](/img/structure/B2945209.png)

![6-(Pyridin-2-ylmethyl)-3-[4-(trifluoromethoxy)phenyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2945210.png)

![N-(2-(4-(2-(2-fluorophenoxy)acetyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B2945221.png)